molecular formula C10H14N2O4 B11714671 dimethyl 1-isopropyl-1H-pyrazole-3,4-dicarboxylate

dimethyl 1-isopropyl-1H-pyrazole-3,4-dicarboxylate

Cat. No.: B11714671
M. Wt: 226.23 g/mol
InChI Key: JTSDKYDYTKCBFT-UHFFFAOYSA-N
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Description

3,4-dimethyl 1-(propan-2-yl)-1H-pyrazole-3,4-dicarboxylate is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of two methyl groups and an isopropyl group attached to the pyrazole ring, along with two ester functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl 1-(propan-2-yl)-1H-pyrazole-3,4-dicarboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3,4-dimethylpyrazole with isopropyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then esterified using a suitable esterifying agent like dimethyl sulfate to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl 1-(propan-2-yl)-1H-pyrazole-3,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

3,4-dimethyl 1-(propan-2-yl)-1H-pyrazole-3,4-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-dimethyl 1-(propan-2-yl)-1H-pyrazole-3,4-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,4-dimethylpyrazole: Lacks the ester functional groups.

    1-isopropylpyrazole: Lacks the methyl groups and ester functional groups.

    3,4-dimethyl 1-(propan-2-yl)-1H-pyrazole-5-carboxylate: Similar structure but with a different ester position.

Uniqueness

3,4-dimethyl 1-(propan-2-yl)-1H-pyrazole-3,4-dicarboxylate is unique due to the presence of both methyl and isopropyl groups along with two ester functional groups. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H14N2O4

Molecular Weight

226.23 g/mol

IUPAC Name

dimethyl 1-propan-2-ylpyrazole-3,4-dicarboxylate

InChI

InChI=1S/C10H14N2O4/c1-6(2)12-5-7(9(13)15-3)8(11-12)10(14)16-4/h5-6H,1-4H3

InChI Key

JTSDKYDYTKCBFT-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C(=N1)C(=O)OC)C(=O)OC

Origin of Product

United States

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